![molecular formula C25H16ClN3O2 B1666959 (E)-3-(1H-苯并[d]咪唑-2-基)-1-(6-氯-2-羟基-4-苯基喹啉-3-基)丙-2-烯-1-酮 CAS No. 1233322-09-2](/img/structure/B1666959.png)

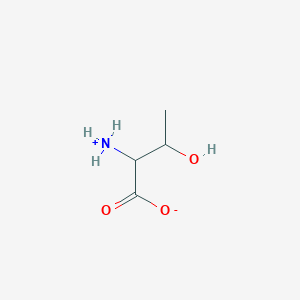

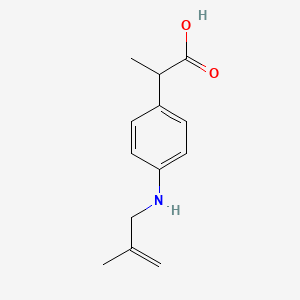

(E)-3-(1H-苯并[d]咪唑-2-基)-1-(6-氯-2-羟基-4-苯基喹啉-3-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

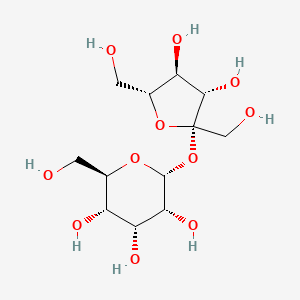

ATP competitive, dual inhibitor of AKT and NFkB pathway

BI-69A11 is a dual inhibitor of AKT and NFkB pathway. It enhances susceptibility of colon cancer cells to mda-7/IL-24-induced growth inhibition by targeting Akt.

科学研究应用

抗菌和抗真菌活性

(E)-3-(1H-苯并[d]咪唑-2-基)-1-(6-氯-2-羟基-4-苯基喹啉-3-基)丙-2-烯-1-酮及其衍生物已被研究其抗菌和抗真菌性质。Patel等人(2009)合成了类似化合物并对其进行了抗菌、抗炎、抗癫痫和驱虫活性的筛选(Patel, Sreenivasa, Jayachandran, & Kumar, 2009)。同样,Rashid、Husain和Mishra(2012)合成了苯并咪唑衍生物,显示其体外显著的抗癌活性(Rashid, Husain, & Mishra, 2012)。

电致发光层和有机发光器件

具有类似结构的化合物在电致发光层和有机发光器件(OLEDs)中具有潜在应用。Dobrikov等人(2011)探索了这类化合物的光物理性质及其在彩色电致发光结构中的应用(Dobrikov, Dobrikov, & Aleksandrova, 2011)。

抗癌活性

一系列类似于(E)-3-(1H-苯并[d]咪唑-2-基)-1-(6-氯-2-羟基-4-苯基喹啉-3-基)丙-2-烯-1-酮结构的取代苯并咪唑化合物在抗癌研究中显示出潜力。Panchal等人(2020)设计并合成了这类化合物,揭示了它们作为抗癌药物的潜力,特别是对乳腺癌和肺癌(Panchal, Devgirkar, Patel, Nagani, & Lad, 2020)。

缓蚀作用

Rbaa等人(2020)的研究表明,基于8-羟基喹啉的苯并咪唑衍生物,与所讨论的化合物在结构上相似,对抑制酸性环境中钢铁的腐蚀具有有效性(Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020)。

抗菌和DNA裂解性质

此外,Obali等人(2020)探索了荧光咪唑-菲啰啉衍生物的抗菌活性和DNA裂解性质,这与所讨论的化合物相关(Obali, Akçaalan, Arslan, & Obalı, 2020)。

作用机制

Target of Action

BI-69A11, also known as (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one, is primarily targeted towards Akt , a protein kinase involved in cell survival and growth . Akt is a key player in the PI3K-Akt pathway, which regulates multiple cellular activities including cell cycle, proliferation, growth, apoptosis, autophagy, and protein synthesis .

Mode of Action

BI-69A11 acts as an inhibitor of Akt . It effectively suppresses the phosphorylation of Akt, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways of Akt, leading to changes in cellular processes such as cell survival, growth, and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by BI-69A11 is the PI3K-Akt pathway . By inhibiting Akt, BI-69A11 disrupts this pathway, affecting downstream effects such as cell survival, growth, and proliferation . The compound also enhances the susceptibility of cancer cells to apoptosis, or programmed cell death .

Pharmacokinetics

The effectiveness of bi-69a11 in inhibiting growth in melanoma cells and inducing apoptosis in colorectal carcinoma cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The primary result of BI-69A11’s action is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the inhibition of Akt and disruption of the PI3K-Akt pathway . In colorectal carcinoma cells, for example, BI-69A11 has been shown to enhance susceptibility to apoptosis .

属性

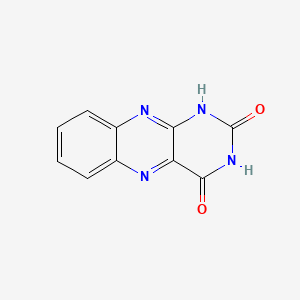

IUPAC Name |

3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOKKVUBLNZTCT-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

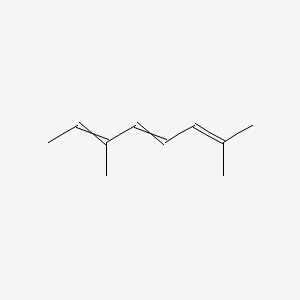

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

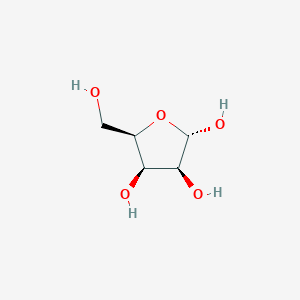

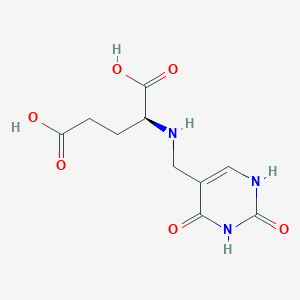

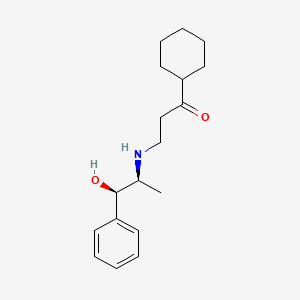

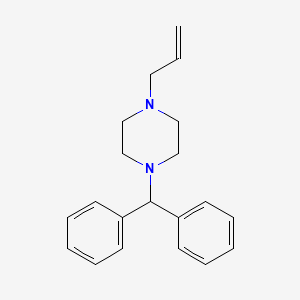

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of BI-69A11?

A: BI-69A11 primarily acts by inhibiting the AKT/PKB pathway. [] This pathway plays a critical role in cell survival and proliferation, and its overactivation is implicated in various cancers. BI-69A11 effectively inhibits the phosphorylation of AKT at the Ser473 residue, a key step for its activation. [, ]

Q2: Does BI-69A11 target any other signaling pathways besides AKT?

A: Yes, research indicates that BI-69A11 also targets the NF-κB pathway. [] This pathway regulates inflammation, cell survival, and proliferation, contributing to tumor development. BI-69A11 inhibits TNF-α-stimulated IKKα/β and IκB phosphorylation, ultimately suppressing NF-κB reporter gene expression. []

Q3: How does BI-69A11 affect autophagy and apoptosis in cancer cells?

A: Studies suggest that BI-69A11 induces autophagy as an early event followed by apoptosis in cancer cells. [] This is evidenced by the conversion of LC3-I to LC3-II, decreased p62 levels, and accumulation of autophagic vacuoles. [] Subsequently, the activation of caspase-3 and -9 confirms the induction of apoptosis. []

Q4: Is there evidence of BI-69A11's efficacy in vivo?

A: Yes, BI-69A11 has demonstrated promising anti-tumor activity in vivo. For instance, it effectively inhibited melanoma development in a genetically modified mouse model (Nras(Q61K)::Ink4a−/−). [] Additionally, intraperitoneal injections of BI-69A11 led to significant regression of melanoma tumor xenografts. []

Q5: Has BI-69A11 shown efficacy against specific cancer types?

A: Research suggests BI-69A11 exhibits efficacy against various cancer cell lines, including melanoma, [, , ] prostate, [, ] and colon cancer. [, , ] Notably, it has shown potential in inhibiting epithelial-to-mesenchymal transition (EMT) in colon carcinoma, a crucial process in cancer metastasis. []

Q6: Are there any known resistance mechanisms to BI-69A11?

A: Studies in the Nras(Q61K)::Ink4a−/− mouse model revealed that BI-69A11-resistant tumors exhibited increased CD45 expression, suggesting a potential role of immune cell infiltration in resistance. [] Additionally, upregulation of gene networks associated with the cytoskeleton, DNA damage response, and small molecule transport were observed in resistant tumors. []

Q7: Have any structural modifications of BI-69A11 been explored?

A: Yes, SAR studies focusing on BI-69A11 have led to the development of novel fluorinated derivatives. These derivatives demonstrate increased cellular potency in inhibiting AKT and IKKs. []

Q8: Are there any ongoing efforts to optimize BI-69A11 for clinical use?

A: While specific details regarding formulation strategies are not available in the provided research, researchers have highlighted the need for further development of BI-69A11 for clinical assessment. [, ] This suggests ongoing efforts to optimize the compound for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1666895.png)